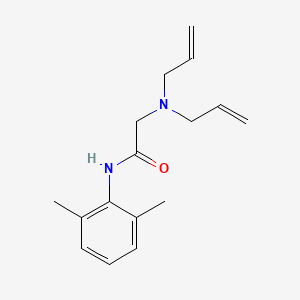
N-(2,6-Dimethylphenyl)-N~2~,N~2~-diprop-2-en-1-ylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Dimethylphenyl)-N~2~,N~2~-diprop-2-en-1-ylglycinamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a glycinamide backbone substituted with a 2,6-dimethylphenyl group and two prop-2-en-1-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-N~2~,N~2~-diprop-2-en-1-ylglycinamide typically involves the reaction of 2,6-dimethylaniline with glycine derivatives under specific conditions. One common method involves the use of 2-chloro-N-(2,6-dimethylphenyl)acetamide as an intermediate, which is then reacted with prop-2-en-1-ylamine in the presence of a base to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,6-Dimethylphenyl)-N~2~,N~2~-diprop-2-en-1-ylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2,6-Dimethylphenyl)-N~2~,N~2~-diprop-2-en-1-ylglycinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2,6-Dimethylphenyl)-N~2~,N~2~-diprop-2-en-1-ylglycinamide involves its interaction with specific molecular targets. For instance, it may act on sodium channels in neuronal cells, similar to other local anesthetics, by blocking the influx of sodium ions and thereby inhibiting nerve signal transmission . This action results in the numbing effect characteristic of anesthetics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lidocaine: N-(2,6-Dimethylphenyl)-2-(ethylamino)acetamide.
Tocainide: Another local anesthetic with a similar mechanism of action.
2-Chloro-N-(2,6-dimethylphenyl)acetamide: A related compound used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
N-(2,6-Dimethylphenyl)-N~2~,N~2~-diprop-2-en-1-ylglycinamide is unique due to its dual prop-2-en-1-yl substitution, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
671216-79-8 |
|---|---|
Molekularformel |
C16H22N2O |
Molekulargewicht |
258.36 g/mol |
IUPAC-Name |
2-[bis(prop-2-enyl)amino]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H22N2O/c1-5-10-18(11-6-2)12-15(19)17-16-13(3)8-7-9-14(16)4/h5-9H,1-2,10-12H2,3-4H3,(H,17,19) |
InChI-Schlüssel |
AACMJJDRDNGQAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(CC=C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



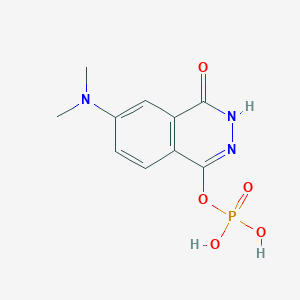
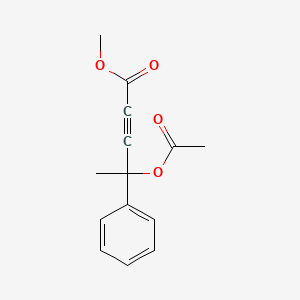
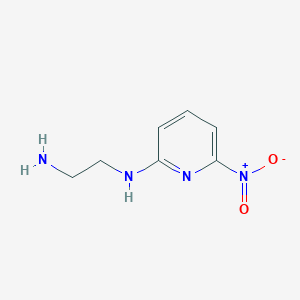
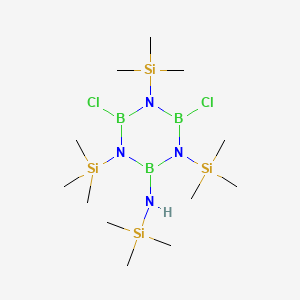
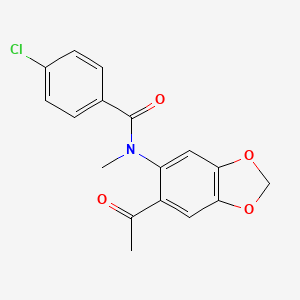
![2-{[tert-Butyl(dimethyl)silyl]oxy}-1-methyl-5-[(triphenylmethyl)disulfanyl]-1H-indole](/img/structure/B12549581.png)

![3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene](/img/structure/B12549588.png)


![Benzene, 1-[(2,5-dimethylphenyl)thio]-2,5-dimethyl-4-(methylthio)-](/img/structure/B12549598.png)
![2-Methoxy-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan](/img/structure/B12549605.png)

